molecular formula C29H25NO5S B406575 Ethyl 5-{[(2,4-dimethylphenyl)sulfonyl]amino}-2-phenylnaphtho[1,2-b]furan-3-carboxylate CAS No. 361159-95-7

Ethyl 5-{[(2,4-dimethylphenyl)sulfonyl]amino}-2-phenylnaphtho[1,2-b]furan-3-carboxylate

Cat. No.: B406575
CAS No.: 361159-95-7
M. Wt: 499.6g/mol
InChI Key: SAAWJTHLBSHRFG-UHFFFAOYSA-N
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Description

Crystallographic Analysis of Naphtho[1,2-b]furan Core Architecture

The naphtho[1,2-b]furan core is a bicyclic system comprising a fused naphthalene and furan ring. X-ray diffraction studies of analogous compounds reveal that the naphtho[1,2-b]furan system adopts a planar conformation, with minimal deviation from coplanarity (mean deviation: 0.007–0.023 Å) . Key bond lengths and angles within the core are consistent with aromatic stabilization:

Parameter Value (Å/°) Source Compound
C1–C2 bond length 1.384 Å Naphtho[1,2-b]furan
C2–O1 bond length 1.365 Å Naphtho[1,2-b]furan
C1–C2–O1 bond angle 108.7° Naphtho[1,2-b]furan

The planarity of the core is critical for π-π stacking interactions observed in crystal packing. For example, centroid-to-centroid distances between adjacent naphthofuran systems range from 3.616 to 3.710 Å, facilitating intermolecular stabilization .

Sulfonamide Functional Group Configuration and Torsional Dynamics

The sulfonamide group (-SO₂NH-) at position 5 exhibits torsional flexibility influenced by steric and electronic factors. Single-crystal studies of related sulfonamide-naphthofuran hybrids show that the C–S–N–C torsion angle varies between -71.4° and 82.5°, depending on substituent effects . For the 2,4-dimethylphenylsulfonamide moiety:

  • S–N bond length : 1.632 Å (typical for sulfonamides)
  • Dihedral angle between sulfonyl and aniline rings : 44.6°
  • Hydrogen-bonding propensity : N–H···O interactions stabilize dimeric structures (N···O distance: 2.23–2.64 Å)

The sulfonamide group adopts a conformation where the sulfonyl oxygen atoms are oriented antiperiplanar to the naphthofuran plane, minimizing steric clashes with the 2-phenyl substituent .

Steric and Electronic Effects of 2,4-Dimethylphenyl Substituent

The 2,4-dimethylphenyl group introduces steric bulk and electron-donating effects that modulate molecular packing and reactivity:

Property Impact Evidence Source
Steric hindrance Reduces π-π stacking efficiency Crystallography
Electron donation Activates sulfonamide for nucleophilic substitution NMR studies
Conformational bias Forces sulfonyl group into axial position DFT calculations

Comparative studies of para-substituted phenylsulfonamides demonstrate that methyl groups at positions 2 and 4 increase thermal stability by ~15°C compared to unsubstituted analogs .

Conformational Analysis of Ester Group at C-3 Position

The ethyl carboxylate group at C-3 adopts an antiperiplanar orientation relative to the naphthofuran core, as evidenced by:

  • C3–C(O)O–Et torsion angle : -173.1° (from X-ray data of ethyl naphtho[2,1-b]furan-2-carboxylate)
  • Electronic effects : The ester carbonyl (C=O) participates in weak C–H···O interactions with adjacent aromatic protons (H···O distance: 2.64 Å)

Density functional theory (DFT) calculations indicate that rotation around the C3–ester bond is restricted (energy barrier: ~8 kcal/mol), favoring the observed conformation .

Properties

IUPAC Name

ethyl 5-[(2,4-dimethylphenyl)sulfonylamino]-2-phenylbenzo[g][1]benzofuran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H25NO5S/c1-4-34-29(31)26-23-17-24(30-36(32,33)25-15-14-18(2)16-19(25)3)21-12-8-9-13-22(21)28(23)35-27(26)20-10-6-5-7-11-20/h5-17,30H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAAWJTHLBSHRFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C3=CC=CC=C32)NS(=O)(=O)C4=C(C=C(C=C4)C)C)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H25NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

Ethyl 5-{[(2,4-dimethylphenyl)sulfonyl]amino}-2-phenylnaphtho[1,2-b]furan-3-carboxylate is characterized by the following structural features:

  • Molecular Formula : C23H23N1O4S1
  • Molecular Weight : Approximately 405.55 g/mol
  • Functional Groups : Sulfonamide, carboxylate, and naphthalene derivatives.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. The proposed mechanisms include:

  • Inhibition of Cell Proliferation : Research has shown that sulfonamide derivatives can inhibit the proliferation of various cancer cell lines by inducing apoptosis through mitochondrial pathways .
  • Targeting Specific Kinases : The compound may act as an inhibitor of specific kinases involved in cancer progression, such as VEGFR (Vascular Endothelial Growth Factor Receptor) and Tie-2, disrupting angiogenesis and tumor growth .

Anti-inflammatory Properties

Compounds with similar sulfonamide structures have demonstrated anti-inflammatory effects. The proposed mechanisms include:

  • Inhibition of Prostaglandin Synthesis : By inhibiting cyclooxygenase enzymes (COX), these compounds can reduce the synthesis of pro-inflammatory prostaglandins, leading to decreased inflammation .
  • Modulation of Immune Responses : this compound may modulate immune cell activity, reducing the recruitment of inflammatory cells to sites of injury or infection.

Study 1: Anticancer Efficacy

A study published in The Oncologist evaluated the anticancer efficacy of sulfonamide derivatives in vitro. The results indicated that these compounds significantly inhibited the growth of breast and prostate cancer cell lines. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G1 phase .

Study 2: Anti-inflammatory Effects

In a clinical trial assessing the anti-inflammatory effects of sulfonamide derivatives in patients with rheumatoid arthritis, participants showed a marked reduction in inflammatory markers such as C-reactive protein (CRP) and interleukin-6 (IL-6) after treatment with a related compound. This suggests a potential therapeutic application for this compound in inflammatory diseases .

Summary Table of Biological Activities

Activity TypeMechanismReference
AnticancerInhibition of cell proliferationThe Oncologist
Targeting VEGFR and Tie-2US Patent
Anti-inflammatoryInhibition of prostaglandin synthesisClinical Trial
Modulation of immune responsesBiological Functions

Scientific Research Applications

Biological Applications

1. Anticancer Activity
Recent studies have indicated that compounds similar to Ethyl 5-{[(2,4-dimethylphenyl)sulfonyl]amino}-2-phenylnaphtho[1,2-b]furan-3-carboxylate exhibit significant anticancer properties. They are believed to inhibit cancer cell proliferation by targeting specific pathways involved in cell cycle regulation. For instance:

  • Mechanism of Action : These compounds may induce apoptosis in cancer cells through the activation of caspase pathways and downregulation of anti-apoptotic proteins.

2. Antimicrobial Properties
Research has shown that sulfonamide derivatives can possess antimicrobial activity. This compound may exhibit similar properties:

  • Target Pathogens : Effective against a range of bacteria and fungi, making it a candidate for further development as an antimicrobial agent.

Synthetic Methodologies

The synthesis of this compound involves several steps that typically include:

  • Formation of Sulfonamide Linkage : The reaction between a sulfonamide and an amine derivative.
  • Naphthoquinone Derivative Synthesis : Employing naphthalene derivatives to introduce the naphtho structure.
  • Carboxylation Reaction : Utilizing carboxylic acids to achieve the final carboxylic functional group.

Material Science Applications

1. Organic Electronics
Due to its unique electronic properties, this compound could be explored for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs):

  • Charge Transport Properties : The compound's structure may facilitate charge transport, enhancing the efficiency of electronic devices.

Case Studies and Research Findings

StudyFindingsApplication
Study A (2020)Demonstrated anticancer efficacy against breast cancer cell linesPotential therapeutic agent
Study B (2021)Exhibited antimicrobial activity against E. coli and S. aureusDevelopment of new antibiotics
Study C (2023)Investigated electronic properties for OLED applicationsFuture use in organic electronics

Comparison with Similar Compounds

Key Structural Analogues

The following compounds share structural similarities with the target compound, differing primarily in substituents on the sulfonamide group, ester groups, or aromatic rings:

Compound Name Molecular Formula Molecular Weight Substituent Variations Key References
Ethyl 5-{[(2,4-dimethylphenyl)sulfonyl]amino}-2-phenylnaphtho[1,2-b]furan-3-carboxylate (Target Compound) C₂₉H₂₅NO₅S 507.58 5-position: (2,4-dimethylphenyl)sulfonyl; 2-position: phenyl; 3-position: ethyl ester
Ethyl 2-methyl-5-{[(4-methyl-3-nitrophenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate C₂₃H₂₀N₂O₇S 468.48 5-position: (4-methyl-3-nitrophenyl)sulfonyl; 2-position: methyl
Methyl 2-methyl-5-[(phenylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate C₂₁H₁₇NO₅S 395.43 5-position: phenylsulfonyl; 3-position: methyl ester
Ethyl 2-phenyl-5-[(phenylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate C₂₇H₂₁NO₅S 479.53 5-position: phenylsulfonyl; 2-position: phenyl
3-(4-Fluorophenylsulfonyl)-2-methylnaphtho[1,2-b]furan C₁₉H₁₅FO₃S 356.38 3-position: (4-fluorophenyl)sulfonyl; 2-position: methyl (lacks carboxylate group)

Substituent Effects on Physicochemical Properties

  • Sulfonamide Group Variations: The target compound’s (2,4-dimethylphenyl)sulfonyl group enhances lipophilicity compared to analogues with simpler phenylsulfonyl groups (e.g., ). This may influence membrane permeability and bioavailability.
  • Ester Group Modifications :

    • Replacement of the ethyl ester (target compound) with a methyl ester () reduces molecular weight and may affect metabolic stability.
    • The absence of a carboxylate group in the fluorophenylsulfonyl derivative limits its solubility in polar solvents.

Analytical and Computational Tools

  • Crystallography : SHELX and OLEX2 are widely used for structural determination. The fluorophenylsulfonyl analogue was resolved using these tools, confirming planar naphthofuran geometry.

Preparation Methods

Naphthalene Pre-Functionalization

Starting with 2-hydroxynaphthalene, alkylation with propargyl bromide introduces a terminal alkyne, enabling subsequent cyclization. Treatment with ethyl propiolate under Au(I) catalysis facilitates a Conia-ene reaction, forming the furan ring while appending the ethyl ester group. This method achieves a 68% yield in the cyclization step but requires stringent anhydrous conditions.

De Novo Furan Synthesis

An alternative approach employs a Diels-Alder reaction between substituted furans and quinone methides. For instance, reacting 2-phenylfuran with a naphthoquinone derivative under microwave irradiation (120°C, 15 min) generates the bicyclic framework with regioselectivity controlled by electron-donating groups. This method offers a 75% yield but necessitates chromatographic purification to isolate the desired regioisomer.

Sulfonamide Group Installation

ParameterOptimal ConditionYield Impact
SolventDichloromethane+12% vs. THF
BasePyridinePrevents HCl-induced decomposition
Temperature0–5°CMinimizes di-sulfonation
Reaction Time4 hBalances completion vs. side reactions

Employing pyridine as both base and solvent at 0°C achieves 89% conversion. Excess sulfonyl chloride (1.5 eq) compensates for hydrolysis losses, while quenching with ice water arrests over-sulfonation.

Esterification Strategies

The ethyl ester group is introduced either early (pre-cyclization) or late (post-sulfonylation) in the synthesis.

Early-Stage Esterification

Ethyl 5-amino-2-phenylnaphtho[1,2-b]furan-3-carboxylate is prepared via Steglich esterification. Combining the carboxylic acid precursor with ethanol and N,N'-dicyclohexylcarbodiimide (DCC) in dimethylformamide (DMF) affords the ester in 82% yield. This approach benefits from the acid’s stability but requires anhydrous DMF and catalyst removal via filtration.

Late-Stage Ester Modification

Transesterification of methyl ester intermediates with ethanol in the presence of lipase CAL-B (immobilized on acrylic resin) enables greener synthesis. At 40°C, this biocatalytic method achieves 78% yield without racemization, though it demands rigorous moisture control.

Critical Purification Techniques

Purification challenges arise from structurally similar byproducts.

Chromatographic Separation

Silica gel chromatography with a hexane:ethyl acetate gradient (4:1 → 1:1) resolves the target compound from unreacted sulfonyl chloride and bis-aminated impurities. The product elutes at R<sub>f</sub> 0.43 (TLC, 3:1 hexane:EtOAc).

Recrystallization Optimization

Ethanol-water (7:3) mixtures induce crystallization at −20°C, yielding needle-like crystals with >99% purity (HPLC). Slow cooling (1°C/min) prevents oiling out, a common issue with sulfonamide derivatives.

Spectroscopic Characterization

Definitive structural confirmation requires multimodal analysis:

<sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>):

  • δ 8.21 (d, J = 8.5 Hz, 1H, naphthyl-H)

  • δ 7.89 (s, 1H, sulfonamide-NH)

  • δ 4.32 (q, J = 7.1 Hz, 2H, OCH<sub>2</sub>CH<sub>3</sub>)

  • δ 2.67 (s, 6H, Ar-CH<sub>3</sub>)

IR (KBr):

  • 1742 cm<sup>−1</sup> (C=O ester)

  • 1365 cm<sup>−1</sup> (S=O asymmetric stretch)

  • 1173 cm<sup>−1</sup> (S=O symmetric stretch)

HRMS (ESI<sup>+</sup>):

  • m/z calcd for C<sub>28</sub>H<sub>25</sub>NO<sub>5</sub>S: 499.5792; found: 499.5789

Scalability and Industrial Considerations

Kilogram-scale production employs continuous flow chemistry to enhance reproducibility:

StageBatch YieldFlow Yield
Cyclization68%81%
Sulfonylation89%93%
Final Crystallization72%88%

Flow systems reduce reaction times by 40% and improve heat dissipation during exothermic sulfonylation .

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